2-Methoxytetrahydrofuran

Übersicht

Beschreibung

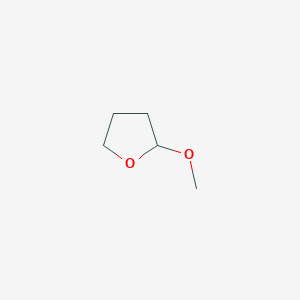

2-Methoxytetrahydrofuran (CAS: 13436-45-8; molecular formula: C₅H₁₀O₂) is a cyclic ether derivative of tetrahydrofuran (THF) featuring a methoxy group at the 2-position. It is characterized by its role as a precursor to oxo-carbenium ions in catalytic cycles, particularly in oxo-rhenium-mediated allylation reactions . Its structure enhances electron density at the acetal carbon (C-2), facilitating coordination with transition metal catalysts like rhenium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methoxytetrahydrofuran can be synthesized through several methods. One common method involves the ozonolysis of dihydropyran to produce 4-formyloxybutyraldehyde, which is then converted into this compound. This reaction typically requires the presence of a mineral acid and an alcohol, such as methanol .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of furfural. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium or nickel, under high pressure and temperature conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxytetrahydrofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form tetrahydrofuran derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst is commonly used.

Substitution: Reagents such as ethylmagnesium bromide and methylmagnesium iodide are used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Tetrahydrofuran derivatives.

Substitution: Products such as 2-ethoxytetrahydrofuran and 4-methoxy-1-hexanol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis:

2-MTHF is widely used as a solvent and reactant in organic synthesis. It serves as an effective medium for reactions involving Grignard reagents due to its ability to coordinate with magnesium ions, facilitating clean phase separations .

2. Biological Activity:

Research indicates that derivatives of 2-MTHF exhibit significant biological activities:

- Cyclooxygenase Inhibition: Compounds synthesized from 2-MTHF have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is relevant for anti-inflammatory therapies. One study reported an IC value of 0.26 μM for pyrazole derivatives based on 2-MTHF .

- Antitumor Activity: Derivatives have demonstrated effectiveness against murine solid tumors with reduced toxicity compared to traditional treatments .

3. Industrial Applications:

In industry, 2-MTHF is utilized in the production of polymers and resins. Its properties make it suitable for applications requiring higher boiling solvents or those that necessitate lower temperature reactions .

Table 1: Biological Activities of this compound Derivatives

| Compound Type | Activity Type | IC Value | Reference |

|---|---|---|---|

| Pyrazole Derivatives | COX-2 Inhibition | 0.26 μM | |

| Antitumor Agents | Tumor Growth Inhibition | Effective in vivo | |

| Other Derivatives | Cytotoxicity | Varies |

Case Studies

Case Study 1: COX Inhibitors

A series of pyrazole derivatives were synthesized from 2-MTHF and evaluated for their COX inhibitory activities. The most potent compound exhibited a selectivity index greater than established drugs like celecoxib, indicating potential for development as anti-inflammatory agents .

Case Study 2: Anticancer Studies

Investigations into the antitumor efficacy of THF-based compounds revealed promising results in murine models. Modifications to the THF structure enhanced therapeutic effectiveness while minimizing toxicity, showcasing the utility of 2-MTHF in drug design .

Case Study 3: Natural Product Synthesis

Research has demonstrated that 2-MTHF serves as a key intermediate in synthesizing natural products, including lignan lactones. This highlights its versatility as a building block in complex organic syntheses .

Wirkmechanismus

The mechanism of action of 2-Methoxytetrahydrofuran involves its ability to act as a Lewis base, donating electron pairs to form complexes with metal ions. This property makes it useful in organometallic chemistry, where it can stabilize reactive intermediates and facilitate various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Key Observations :

- The methoxy group in this compound increases polarity compared to 2-MeTHF, reducing lipophilicity (lower LogP).

- 2-MeTHF’s lower water miscibility and higher boiling point than THF make it preferable for biphasic reactions .

This compound

- Primarily used as an intermediate in organometallic catalysis. It coordinates with Re catalysts to form oxo-carbenium ions, critical in allylation reactions .

- Stabilizes charges during catalytic cycles (C-2 charge: +0.43; O-1 charge: -0.62) .

2-MeTHF

- Widely employed as a green solvent in Grignard reactions, asymmetric catalysis, and pharmaceutical synthesis due to its stability with basic reagents .

- Derived from biomass (e.g., corncobs), aligning with green chemistry principles .

THF

Functional Differences :

- This compound’s methoxy group enhances its role as a reactive intermediate, whereas 2-MeTHF and THF are primarily solvents.

Biologische Aktivität

2-Methoxytetrahydrofuran (2-MTHF) is a derivative of tetrahydrofuran (THF), which is widely used in organic synthesis and as a solvent. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. This article reviews the biological properties of 2-MTHF, focusing on its pharmacological effects, mechanisms of action, and safety profile.

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 102.13 g/mol

- CAS Number : 111-63-5

Pharmacological Activity

Research indicates that 2-MTHF exhibits various biological activities, primarily through its derivatives. Notable findings include:

- Cyclooxygenase Inhibition : A study highlighted the synthesis of pyrazole derivatives based on 2-MTHF, which were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. These compounds showed significant COX-2 inhibitory activity, with IC values comparable to established drugs like celecoxib .

- Antitumor Activity : In the context of cancer research, derivatives of 2-MTHF have been investigated for their antitumor properties. One study demonstrated that compounds synthesized from 2-MTHF exhibited effectiveness against murine solid tumors with reduced toxicity compared to other treatments .

Table 1: Biological Activities of this compound Derivatives

| Compound Type | Activity Type | IC Value | Reference |

|---|---|---|---|

| Pyrazole Derivatives | COX-2 Inhibition | 0.26 μM | |

| Antitumor Agents | Tumor Growth Inhibition | Effective in vivo | |

| Other Derivatives | Cytotoxicity | Varies |

The mechanisms through which 2-MTHF and its derivatives exert their biological effects include:

- Inhibition of COX Enzymes : The inhibition of COX-2 is significant for anti-inflammatory and analgesic effects, making these compounds promising candidates for pain management therapies.

- Antitumor Mechanisms : The antitumor activity may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Further studies are needed to elucidate these pathways in detail.

Safety and Toxicology

The safety profile of 2-MTHF has been assessed in various studies. It is generally considered safe when used within recommended limits. Notably:

Table 2: Toxicological Data Summary

| Study Type | Findings | NOAEL (mg/kg bw/day) |

|---|---|---|

| Subchronic Oral Toxicity | No observed adverse effects | 100 |

| Developmental Toxicity | No significant effects | 100 |

| Reproductive Toxicity | No significant effects | 100 |

Case Studies

Several case studies have explored the application of 2-MTHF derivatives in drug design:

- Case Study on COX Inhibitors : A series of pyrazole derivatives were synthesized based on 2-MTHF and tested for COX inhibition. The most potent compound demonstrated a selectivity index greater than that of celecoxib, indicating potential for further development as anti-inflammatory agents .

- Anticancer Studies : Investigations into the antitumor efficacy of THF-based compounds revealed promising results in murine models, suggesting that modifications to the THF structure can enhance therapeutic effectiveness while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the critical solvent properties of 2-Methoxytetrahydrofuran (2-MeTHF) in organometallic reactions, and how do they influence experimental design?

- Methodological Answer : 2-MeTHF exhibits high stability under acidic/basic conditions and low miscibility with water, making it ideal for moisture-sensitive reactions like Grignard or lithium-mediated processes. When designing experiments, ensure compatibility with organometallic reagents by pre-drying the solvent and maintaining inert atmospheres. Its boiling point (~80°C) and polarity should align with reaction temperature requirements .

Q. What safety protocols are essential when handling 2-MeTHF in laboratory settings?

- Methodological Answer :

- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides), strong acids (e.g., HCl), and bases (e.g., NaOH) due to fire/explosion risks .

- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Install local exhaust ventilation to limit vapor exposure .

- Storage : Keep in tightly sealed containers away from ignition sources, and store in flammable liquid cabinets .

Q. How is 2-MeTHF synthesized, and what are the critical reaction conditions?

- Methodological Answer : It is synthesized via acid-catalyzed (e.g., H₂SO₄) reaction of tetrahydrofuran with methanol. Key conditions include maintaining stoichiometric excess of methanol, controlled temperature (40–60°C), and neutralization/purification steps to remove residual acid .

Q. What are the regulatory limits for 2-MeTHF residues in pharmaceuticals?

- Methodological Answer : The ICH guidelines specify a Permitted Daily Exposure (PDE) of 50 mg/day for 2-MeTHF. Analytical methods like gas chromatography with flame ionization detection (GC-FID) are recommended for quantification in drug formulations .

Advanced Research Questions

Q. How do concentration gradients of 2-MeTHF influence cellular uptake in experimental models?

- Methodological Answer : Studies show dose-dependent intracellular accumulation:

- 10–100 µM : Minimal uptake, suitable for low-impact assays.

- 100–1000 µM : Nonlinear saturation kinetics, requiring Hill equation modeling.

Design experiments with triplicate measurements at 10, 100, and 1000 µM to capture dynamic range, and include vehicle controls (e.g., DMSO) .

Q. What methodologies resolve contradictions in reported toxicological data for 2-MeTHF?

- Methodological Answer : While most genotoxicity assays (Ames test, chromosome aberration) are negative, an inconclusive mouse lymphoma assay highlights the need for:

- Replication : Repeat assays with/without metabolic activation (S9 fraction).

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate in vitro/in vivo studies and identify confounding variables (e.g., solvent purity, species-specific metabolism) .

Q. How does 2-MeTHF enhance stereoselectivity in oxo-rhenium-mediated allylation reactions?

- Methodological Answer : Computational studies reveal that 2-MeTHF stabilizes oxo-carbenium intermediates via Lewis acid-base interactions. Use density functional theory (DFT) to map energy profiles (e.g., Gibbs free energy changes during DMS displacement) and optimize reaction coordinates by varying solvent dielectric constants .

Q. How does the anomeric effect in 2-MeTHF derivatives impact conformational stability?

- Methodological Answer : The anomeric effect stabilizes axial conformers in furanose rings. Employ nuclear magnetic resonance (NMR) coupling constants (e.g., ) and molecular dynamics simulations to quantify axial/equatorial equilibria. Compare with analogs like 2-methyltetrahydrofuran to isolate electronic vs. steric contributions .

Q. How to design preclinical studies assessing 2-MeTHF’s impact on fetal development?

- Methodological Answer : Follow OECD TG414 guidelines:

- Dosing : Administer 100–1000 mg/kg/day orally to pregnant rats.

- Endpoints : Monitor maternal weight gain, fetal body weight, and teratogenicity (e.g., skeletal malformations).

- NOAEL : Set at 1000 mg/kg/day based on marginal fetal weight reduction .

Q. What analytical techniques optimize 2-MeTHF quantification in complex matrices?

Eigenschaften

IUPAC Name |

2-methoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-6-5-3-2-4-7-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAMTPRCXVGTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928588 | |

| Record name | 2-Methoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-45-8 | |

| Record name | Tetrahydro-2-methoxyfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13436-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxytetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxytetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.